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L-Methionine-13C,d5

Cat. No.: B12422007
M. Wt: 155.24 g/mol
InChI Key: FFEARJCKVFRZRR-MMGKRZGSSA-N
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Description

Biological significance of methionine and its central role in one-carbon metabolism and protein synthesis.

Methionine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its biological significance extends far beyond its role as a fundamental building block for proteins. Methionine is a central hub in a critical biochemical network known as one-carbon metabolism. taylorfrancis.com This network is responsible for the transfer of one-carbon units, which is essential for a multitude of cellular processes, including the synthesis of DNA, RNA, and various amino acids. creative-proteomics.com

A key function of methionine in one-carbon metabolism is its conversion to S-adenosylmethionine (SAM), the universal methyl donor in the body. articleted.com SAM provides the methyl groups necessary for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. creative-proteomics.com These methylation reactions are crucial for regulating gene expression, protein function, and cellular signaling. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the methionine cycle. creative-proteomics.com

Furthermore, as a proteinogenic amino acid, methionine plays a critical role in the initiation of protein synthesis. The genetic code specifies methionine as the starting amino acid for the vast majority of proteins, underscoring its fundamental importance in cellular growth and maintenance.

Rationale for specific 13C and d5 isotopic enrichment in L-Methionine for advanced tracing applications.

The specific isotopic enrichment of L-Methionine with both carbon-13 (¹³C) and deuterium (B1214612) (d5) provides distinct advantages for advanced metabolic tracing studies. The ¹³C label allows researchers to follow the carbon skeleton of methionine as it is incorporated into proteins or participates in various metabolic reactions. nih.gov This is particularly useful for quantifying protein synthesis and degradation rates. creative-proteomics.com

The inclusion of five deuterium atoms (d5) on the methyl group of methionine offers a complementary and powerful tracing capability. This heavy labeling of the methyl group allows for the sensitive and specific tracking of methylation events. When L-Methionine-13C,d5 is converted to SAM, the labeled methyl group is transferred to various acceptor molecules. By using mass spectrometry to detect the mass shift caused by the deuterated methyl group, researchers can identify and quantify the products of methylation reactions. rug.nl

This dual-labeling strategy enhances the resolution and specificity of metabolic flux analysis. It allows for the simultaneous investigation of both the carbon backbone fate and the methyl group transfer activity of methionine within a single experiment. This multi-faceted approach provides a more comprehensive picture of methionine metabolism and its role in interconnected pathways.

Fundamental principles of isotope tracing as a tool for pathway elucidation and flux analysis.

Isotope tracing is a powerful methodology used to map metabolic pathways and quantify the rate of reactions within those pathways (flux). pnas.org The core principle involves introducing a substrate labeled with a stable isotope into a biological system and then tracking the appearance of the isotope in downstream metabolites. isotope.com By analyzing the pattern and rate of isotope incorporation, researchers can deduce the sequence of reactions (pathway elucidation) and the velocity of these reactions (flux analysis). nih.gov

Mass spectrometry is a key analytical tool in these experiments. It separates molecules based on their mass-to-charge ratio, allowing for the differentiation between unlabeled and isotopically labeled metabolites. alexandraatleephillips.com The distribution of different isotopologues (molecules that differ only in their isotopic composition) of a particular metabolite provides rich information about the metabolic routes taken by the initial labeled substrate. nih.gov

Metabolic flux analysis (MFA) takes this a step further by using mathematical models to interpret the isotopic labeling data and calculate the rates of metabolic reactions. nih.gov This provides a quantitative understanding of how metabolic networks are regulated and how they respond to various physiological or pathological conditions. nih.gov

Historical trajectory and evolution of labeled amino acid applications in metabolic studies.

The use of isotopes to trace metabolic processes has a rich history dating back to the early 20th century. The concept of isotopes was first proposed by Frederick Soddy in 1912. taylorfrancis.com In the 1930s and 1940s, pioneers like Rudolf Schoenheimer utilized stable isotopes, such as ¹⁵N-labeled amino acids, to demonstrate the dynamic nature of body constituents, including proteins, fundamentally changing the understanding of metabolism. taylorfrancis.com

Initially, the application of stable isotopes was limited by the availability of labeled compounds and the sensitivity of analytical instrumentation. nih.gov The advent and subsequent advancement of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in the widespread adoption of stable isotope tracers. alexandraatleephillips.com The development of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) has enabled the sensitive and accurate detection of isotopically labeled metabolites in complex biological samples. alexandraatleephillips.com

In recent decades, the application of labeled amino acids has become increasingly sophisticated. The development of methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has revolutionized quantitative proteomics, allowing for the precise measurement of changes in protein abundance. nih.gov The use of multiply labeled amino acids, such as this compound, in conjunction with advanced computational modeling, continues to push the boundaries of metabolic research, providing unprecedented insights into the complexities of cellular function in health and disease. rug.nl

Common Stable Isotopes in Metabolic Research Typical Applications
Carbon-13 (¹³C)Tracing carbon backbones in central carbon metabolism, amino acid metabolism, and fatty acid synthesis.
Nitrogen-15 (¹⁵N)Studying amino acid and nucleotide metabolism, protein synthesis, and nitrogen flux.
Deuterium (²H or D)Investigating fatty acid and sterol synthesis, and as a general metabolic tracer.
Oxygen-18 (¹⁸O)Probing reactions involving water or oxygen, such as hydrolysis and oxidation.
Key Milestones in the History of Labeled Amino Acid Applications Significance
1930s-1940s Rudolf Schoenheimer uses ¹⁵N-labeled amino acids to demonstrate the dynamic state of body proteins.
1950s-1960s Increased availability of radioisotopes (¹⁴C, ³H) and stable isotopes leads to broader use in pathway elucidation. taylorfrancis.com
1980s-1990s Advancements in mass spectrometry and NMR spectroscopy enhance the sensitivity and specificity of detection.
2000s-Present Development of techniques like SILAC for quantitative proteomics and advanced metabolic flux analysis using multiply labeled substrates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B12422007 L-Methionine-13C,d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

155.24 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D

InChI Key

FFEARJCKVFRZRR-MMGKRZGSSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Quality Control for L Methionine 13c,d5

Chemical synthesis pathways for site-specific 13C and deuterium (B1214612) incorporation into L-Methionine.

The chemical synthesis of L-Methionine-13C,d5 provides precise control over the location of the isotopic labels. chempep.com These multi-step processes typically begin with smaller, commercially available isotopically labeled precursors. For instance, the synthesis might involve the use of ¹³C-labeled methyl iodide (¹³CH₃I) and a deuterated homocysteine precursor. The specific placement of deuterium atoms on the carbon chain often requires custom synthesis of deuterated intermediates.

A general synthetic approach could involve the following key transformations:

Introduction of the ¹³C-methyl group: This is commonly achieved via the reaction of a suitable homocysteine derivative with a ¹³C-labeled methylating agent, such as ¹³CH₃I.

Incorporation of deuterium: Deuterium atoms can be introduced at various positions (e.g., C2, C3, C4) through methods like catalytic deuteration of unsaturated precursors or by using deuterated building blocks in the synthesis. isotope.com For this compound, this would involve deuteration at the C2, C3, and C4 positions.

The selection of protecting groups for the amino and carboxyl functionalities of the amino acid is critical to prevent side reactions and ensure the desired stereochemistry is maintained throughout the synthesis.

Enzymatic and biocatalytic routes for stereospecific this compound production.

Enzymatic and biocatalytic methods offer a highly stereospecific approach to producing the L-isomer of methionine, which is the biologically active form. benchchem.comcir-safety.org These methods often utilize whole microbial cells or isolated enzymes to catalyze specific reactions. thuenen.denih.govgoogle.com

One common strategy involves the use of transaminases or amino acid dehydrogenases. bocsci.comnih.gov These enzymes can convert an isotopically labeled α-keto acid precursor into the corresponding L-amino acid with high stereoselectivity. nih.gov For the production of this compound, the process would start with the chemical synthesis of the corresponding labeled α-keto-γ-(methylthio)butyric acid. This precursor would then be subjected to an enzymatic reaction. For example, L-amino acid dehydrogenases, in the presence of a cofactor like NADH and a nitrogen source such as ¹⁵NH₄Cl (if nitrogen labeling is also desired), can catalyze the reductive amination of the keto acid to yield the L-amino acid. nih.gov

Another approach is the use of enzymes involved in the later stages of the methionine biosynthesis pathway. For instance, enzymes like O-succinylhomoserine sulfhydrylase or O-acetylhomoserine sulfhydrylase could potentially be used to condense a labeled methylthiol with a suitably labeled homoserine derivative. nih.govresearchgate.net

Chemoenzymatic strategies, which combine chemical synthesis steps with enzymatic reactions, are also employed to leverage the advantages of both approaches. researchgate.netnih.govacs.org This can be particularly effective for producing complex isotopologues with high purity and stereospecificity. nih.gov

Isotopic enrichment and purity assessment of synthesized this compound.

Ensuring the quality of this compound requires rigorous analytical testing to confirm its isotopic enrichment, chemical purity, and the precise location of the labels.

Mass spectrometry-based isotopic ratio analysis for enrichment verification.

Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of this compound. nih.govnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule, the proportion of molecules containing the heavy isotopes can be accurately quantified. High-resolution mass spectrometry can distinguish between the isotopologues and the unlabeled compound, allowing for the calculation of isotopic purity. For this compound, the expected mass shift would be +6 atomic mass units compared to the unlabeled compound (one ¹³C and five deuteriums, though often the methyl group is fully deuterated, leading to different mass shifts). sigmaaldrich.com The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can further confirm the location of the labels within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy for label localization and chemical purity.

¹³C NMR: This technique directly observes the ¹³C nucleus. In a ¹³C-labeled compound like this compound, the signal corresponding to the labeled carbon will be significantly enhanced, confirming the position of the ¹³C atom. thermofisher.com The absence of enhanced signals at other carbon positions indicates site-specific labeling.

¹H NMR: Proton NMR is used to assess the incorporation of deuterium. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. nih.gov

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing further confirmation of their locations.

Purity Assessment: Both ¹H and ¹³C NMR can also be used to detect the presence of any chemical impurities in the final product. nih.govacs.org

Chromatographic purification strategies for achieving high purity this compound.

After synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.netsigmaaldrich.com

Reversed-Phase HPLC: This is a common method for purifying amino acids. A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. nih.gov Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, allowing for effective separation from charged impurities. Cation exchange chromatography has been successfully used for the purification of methionine derivatives. nih.gov

Chiral Chromatography: To ensure the final product is the pure L-isomer, chiral chromatography can be employed to separate it from any D-isomer that may have formed during synthesis. researchgate.netrsc.org

Stereochemical integrity assessment of this compound to ensure L-isomer specificity.

The biological activity of methionine is highly dependent on its stereochemistry, with the L-isomer being the naturally occurring and functional form. cir-safety.org Therefore, it is crucial to verify the stereochemical integrity of the synthesized this compound.

Chiral HPLC: This is a primary method for determining the enantiomeric purity of amino acids. researchgate.netrsc.org By using a chiral stationary phase, the L- and D-enantiomers can be separated and quantified. researchgate.net Various chiral columns, such as those based on cyclofructans, are available for the separation of methionine enantiomers. researchgate.netrsc.org

Enzymatic Assays: The stereospecificity of certain enzymes can be exploited to assess the enantiomeric purity. nih.govnih.gov For example, an enzyme that specifically acts on the L-isomer can be used to determine its concentration in a mixture.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule. A pure sample of L-methionine will exhibit a specific optical rotation.

Advanced Analytical Approaches for L Methionine 13c,d5 and Its Downstream Metabolites

Mass Spectrometry (MS) platforms for detection, quantification, and isotopomer analysis.

Mass spectrometry (MS) stands as a cornerstone for the analysis of L-Methionine-13C,d5 and its metabolites due to its high sensitivity, specificity, and versatility. ckisotopes.comshimadzu.comsigmaaldrich.com Various MS-based platforms are employed to address different aspects of methionine metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile metabolite isotopomer profiling.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. ubbcluj.ronih.gov For the analysis of amino acids like methionine and their metabolites, which are often non-volatile, a derivatization step is typically required to make them amenable to GC analysis. mdpi.comresearchgate.netd-nb.info This process converts the analytes into more volatile and thermally stable derivatives.

GC-MS is particularly valuable for isotopomer profiling, which involves determining the distribution of isotopes within a molecule. By tracking the incorporation of the 13C and deuterium (B1214612) from this compound into its various metabolic products, researchers can elucidate metabolic pathways and fluxes. nih.gov The high chromatographic resolution of GC separates different metabolites before they enter the mass spectrometer, which then provides detailed information on their isotopic enrichment. shimadzu.com Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity and specificity for targeted quantitative analysis of low-level metabolites. ubbcluj.ro

Table 1: GC-MS Applications in Methionine Metabolite Analysis

Metabolite ClassDerivatization MethodKey Findings from Isotope Labeling
Amino AcidsPropyl chloroformate, Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide)Quantification of amino acid concentrations and their turnover rates. ubbcluj.rod-nb.info
Organic AcidsEsterification followed by silylationTracing the flow of carbon from methionine into the tricarboxylic acid (TCA) cycle.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for polar metabolite and peptide fragment analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing a broad range of metabolites, particularly those that are polar and non-volatile, without the need for derivatization. researchgate.netmtoz-biolabs.com This makes it highly suitable for studying this compound and its downstream metabolites, which are often polar in nature. nih.gov The LC system separates the complex mixture of metabolites from a biological sample, and the tandem mass spectrometer provides highly sensitive and selective detection and quantification. researchgate.net

In the context of this compound, LC-MS/MS is instrumental in tracking the labeled isotopes as they are incorporated into various metabolic pathways. nih.gov This includes the analysis of key metabolites in the methionine cycle, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), as well as downstream products of transsulfuration and polyamine synthesis. nih.gov Furthermore, LC-MS/MS is a key technology in proteomics for the analysis of peptides. By tracking the incorporation of this compound into newly synthesized proteins, it is possible to study protein turnover and the dynamics of the proteome. nih.gov The technique can accurately quantify methionine oxidation in proteins by analyzing peptide fragments. researchgate.net

Table 2: LC-MS/MS Analysis of this compound and its Derivatives

Analyte TypeLC Separation ModeMS/MS Scan TypeResearch Application
Polar Metabolites (e.g., SAM, SAH)Reversed-phase, HILICMultiple Reaction Monitoring (MRM)Quantifying metabolic flux through the methionine cycle. nih.gov
Peptide FragmentsReversed-phaseFull Scan, Product Ion ScanMeasuring protein synthesis and turnover rates. nih.gov
Oxidized Methionine-containing PeptidesReversed-phasePrecursor Ion ScanAssessing oxidative stress and protein damage. researchgate.net

High-resolution mass spectrometry (HRMS) for precise mass defect analysis and formula confirmation.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for the confident identification of unknown metabolites and for confirming the elemental composition of molecules. ckisotopes.com When analyzing the metabolites of this compound, HRMS can distinguish between molecules with very similar nominal masses (isobars) but different elemental formulas. This capability is essential for untargeted metabolomics studies where the goal is to identify all detectable metabolites in a sample.

The precise mass measurements from HRMS allow for the calculation of a "mass defect," which is the difference between the exact mass and the nominal mass of a molecule. Since the mass defect is unique for different elemental compositions, it can be used to filter out unlikely candidates and increase the confidence in metabolite identification. In the context of this compound tracing, HRMS can precisely determine the number of incorporated 13C and deuterium atoms in a metabolite, providing detailed insights into its metabolic history.

Targeted quantitative MS methods (e.g., Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM)) for this compound derived fluxes.

Targeted quantitative mass spectrometry methods, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), are the gold standard for accurate and precise quantification of specific molecules in complex mixtures. nih.govufl.edu These techniques are particularly powerful for measuring metabolic fluxes derived from this compound. nih.gov

SRM, typically performed on a triple quadrupole mass spectrometer, is highly sensitive and selective. nih.gov It works by monitoring specific precursor-to-product ion transitions for each target analyte. nih.gov PRM, often performed on a quadrupole-Orbitrap or quadrupole-time-of-flight instrument, offers the advantage of high-resolution and high-mass accuracy in the detection of all product ions simultaneously. nih.govnih.gov Both SRM and PRM can be used to develop multiplexed assays for the simultaneous quantification of multiple metabolites in the methionine pathway. nih.gov By measuring the rate of appearance of labeled metabolites over time, these methods enable the precise calculation of metabolic fluxes. nih.gov

Table 3: Comparison of SRM and PRM for this compound Flux Analysis

FeatureSelected Reaction Monitoring (SRM)Parallel Reaction Monitoring (PRM)
InstrumentationTriple Quadrupole (QqQ)Quadrupole-Orbitrap (Q-OT), Quadrupole-Time-of-Flight (Q-TOF)
SelectivityHigh, based on specific ion transitions. nih.govVery high, due to high-resolution mass analysis of all product ions. nih.gov
Linearity and Dynamic RangeComparable for both methods. nih.govComparable for both methods. nih.gov
PrecisionGenerally very high. nih.govComparable to SRM. nih.gov

Spatially resolved mass spectrometry imaging (MSI) of this compound uptake and distribution in ex vivo models.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. When combined with the use of stable isotope tracers like this compound, MSI can provide unprecedented insights into the uptake and metabolic fate of methionine in different regions of a tissue or organ in ex vivo models.

This technique works by systematically acquiring mass spectra across a tissue section, generating a map of the distribution of specific molecules. By tracking the signal of this compound and its labeled metabolites, researchers can visualize where methionine is taken up and to which metabolic pathways it is directed in different cell types or anatomical structures. This can reveal metabolic heterogeneity within tissues and provide a deeper understanding of how methionine metabolism is altered in disease states. For instance, MSI has been used to image the distribution of glutathione (B108866), a downstream metabolite of methionine, in ovarian tissue. chemie-brunschwig.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound derived insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and highly quantitative analytical technique that provides detailed structural and dynamic information about molecules. fepbl.com It is a powerful tool for metabolic research, complementing mass spectrometry by offering unique insights into the fate of this compound. fepbl.com

By using 13C-labeled L-methionine, NMR can be used to trace the path of the labeled carbon atoms through various metabolic pathways. acs.orgnih.gov 2D 13C-1H HSQC NMR experiments, for example, can identify and quantify the metabolites derived from the labeled methionine. researchgate.net This allows for the monitoring of metabolic fluxes and the identification of key intermediates in real-time and in situ in living cells or organisms. acs.orgnih.gov For instance, in situ light-coupled NMR has been used to monitor methionine metabolism in coccolithophore cultures, revealing the conversion of methionine to 4-methylthio-2-oxobutyrate (MTOB). acs.orgnih.govresearchgate.net Furthermore, NMR can provide information about the position of the isotopic label within a molecule, which can be crucial for elucidating complex metabolic transformations.

Ancillary chromatographic separation techniques preceding MS or NMR.

To analyze metabolites from complex biological samples, efficient separation is paramount. Various chromatographic and electrophoretic techniques are employed upstream of mass spectrometry (MS) or NMR to reduce sample complexity and improve the sensitivity and specificity of detection.

Many of the key metabolites in the methionine pathway are polar and ionic, making them challenging to retain and separate using traditional reversed-phase liquid chromatography (RPLC). nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of these compounds. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. hpst.cz This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. sigmaaldrich.com

HILIC is particularly well-suited for separating amino acids, organic acids, and other polar intermediates in methionine metabolism. nih.govhpst.cz The technique can be coupled directly with mass spectrometry (HILIC-MS), providing a highly sensitive and specific method for the identification and quantification of polar metabolites. nih.gov Studies have shown that HILIC can provide comprehensive coverage of many common endogenous metabolite classes, including those relevant to the methionine pathway. hpst.cz Different HILIC stationary phases and mobile phase conditions (e.g., high pH vs. low pH) can be optimized to achieve the desired separation of specific target analytes. hpst.cz For instance, the use of a Raptor Polar X column under HILIC conditions has been shown to achieve full chromatographic separation of critical analytes in the methionine pathway. restek.com

Table 2: Comparison of HILIC and RPLC for Metabolite Analysis

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)
Stationary Phase Polar (e.g., silica, amide)Non-polar (e.g., C18)
Mobile Phase High organic, low aqueousLow organic, high aqueous
Analyte Suitability Polar, hydrophilic, and ionic compounds. nih.govNon-polar and weakly polar compounds. nih.gov
Retention Mechanism Partitioning into an aqueous layer on the stationary phase. sigmaaldrich.comHydrophobic interactions

Ion-pair chromatography is another effective technique for the separation of charged metabolites, such as those found in the methionine pathway. This method is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. google.com These reagents are typically large, ionic molecules with a hydrophobic tail and a charged head group. They interact with the charged analytes to form a neutral ion pair, which can then be retained and separated on a non-polar stationary phase like C18. google.comnih.gov

For negatively charged metabolites, volatile cationic compounds like tributylamine (B1682462) or hexylamine (B90201) can be used as ion-pairing agents. nih.gov This approach has been shown to offer better separation and higher signal for negatively charged metabolites compared to HILIC in some cases. nih.govresearchgate.net Conversely, for positively charged metabolites, volatile perfluorinated acids such as trifluoroacetic acid (TFA) can be employed. google.comnih.gov Ion-pair chromatography provides an alternative and sometimes superior separation mechanism for ionic species that are difficult to analyze by other methods.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of small, charged molecules. rsc.org Separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. This technique offers extremely high separation efficiency, often exceeding that of liquid chromatography.

CE is an excellent tool for analyzing the small molecule metabolites in the methionine pathway. nih.gov It requires very small sample volumes (in the nanoliter range), making it ideal for studies where sample availability is limited. rsc.org When coupled with mass spectrometry (CE-MS), it provides a powerful platform for the sensitive and selective analysis of polar and charged metabolites. rsc.orgresearchgate.net CE-MS has been successfully applied to the profiling of amino acids, organic acids, and nucleotides in various biological samples, providing complementary information to LC-MS-based approaches. rsc.org

Applications of L Methionine 13c,d5 in Unraveling Fundamental Biochemical Pathways

Elucidation of one-carbon metabolism dynamics and its regulation.

One-carbon metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation reactions that regulate numerous cellular processes. tavernarakislab.gr L-Methionine sits (B43327) at the heart of this network, and L-Methionine-13C,d5 provides a unique tracer to dissect its complexities.

S-Adenosylmethionine (SAM) cycle flux analysis using this compound as a precursor.

The S-Adenosylmethionine (SAM) cycle is central to one-carbon metabolism, with SAM serving as the primary methyl group donor for a vast array of biological methylation reactions. benchchem.com By introducing this compound into a biological system, researchers can trace its conversion to labeled SAM. pnas.org This allows for the quantification of the rate at which SAM is synthesized and consumed, a measure known as flux.

Metabolic flux analysis using 13C-labeled precursors has been pivotal in understanding how different conditions affect SAM production. researchgate.netsigmaaldrich.com For instance, studies have shown that enhanced ATP regeneration through the tricarboxylic acid (TCA) cycle and respiration is linked to higher SAM production. researchgate.netsigmaaldrich.com By tracking the incorporation of the 13C and deuterium (B1214612) labels from this compound into SAM and its subsequent metabolic products, scientists can build detailed models of metabolic flux. researchgate.net These models reveal how cells regulate SAM levels in response to various stimuli and have been applied to optimize SAM production in industrial settings using microorganisms like Saccharomyces cerevisiae. researchgate.netsigmaaldrich.comresearchgate.net

Characterization of transmethylation reactions and methyl group donation to various acceptor molecules.

Following its synthesis, the labeled methyl group from this compound-derived SAM is transferred to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. caldic.com This process, known as transmethylation, is crucial for epigenetic regulation, protein function, and signaling. nutripath.com.aunih.gov The deuterium-labeled methyl group from this compound allows for the direct tracking of these methyl group transfers.

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). pnas.org The appearance of the deuterium label in various methylated compounds and the change in the isotopic enrichment of the SAH pool provide quantitative data on the rates of specific and global transmethylation reactions. psu.edunih.gov This approach has been used to investigate how transmethylation is altered in various physiological and pathological states. psu.edunih.gov For example, studies have examined the rate of transmethylation of methionine in conditions like non-alcoholic steatohepatitis. psu.edu

Interplay between this compound metabolism, folate, and vitamin B12 pathways.

The metabolism of methionine is intricately linked with the folate and vitamin B12 cycles. nih.gov These pathways are codependent, intersecting at the reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor to remethylate homocysteine back to methionine, using a methyl group derived from the folate cycle. nutripath.com.aunih.govnih.gov

The use of this compound allows researchers to trace the flow of carbon and hydrogen atoms through these interconnected pathways. For example, the labeled methionine can be used to follow the remethylation of homocysteine. pnas.org When combined with other labeled tracers for folate and vitamin B12, a comprehensive picture of one-carbon metabolism can be constructed. These studies are critical for understanding how deficiencies in folate and vitamin B12 impact methionine metabolism and downstream methylation reactions, which has wide-ranging implications for human health, including roles in development and disease. caldic.comnih.govnih.gov Disruption of methionine synthase, for instance, affects not only methylation reactions but also the entire intracellular folate pathway. caldic.comnih.gov

Insights into protein synthesis and turnover mechanisms.

This compound is also an invaluable tracer for studying the dynamic processes of protein synthesis and degradation. As an essential amino acid, methionine is a fundamental building block of proteins. researchgate.net

Assessment of fractional protein synthesis rates in cellular and animal models using this compound incorporation.

The rate at which new proteins are synthesized, known as the fractional protein synthesis rate (FSR), can be precisely measured by monitoring the incorporation of this compound into the proteome. eurisotop.com When cells or organisms are exposed to this compound, the labeled amino acid is incorporated into newly synthesized proteins.

By measuring the isotopic enrichment of methionine in proteins over time using mass spectrometry, researchers can calculate the FSR. nih.gov This technique has been applied to a wide range of biological systems, from cultured cells to whole organisms, to understand how protein synthesis is regulated under different conditions, such as in response to nutrients or in disease states. eurisotop.comnih.gov For example, this method has been used to measure the synthesis rates of numerous individual plasma proteins, revealing a wide range of synthesis rates that reflect their diverse physiological functions. eurisotop.com

Quantification of protein degradation dynamics and amino acid recycling.

Protein turnover is a balance between protein synthesis and protein degradation. The dynamics of protein degradation are essential for maintaining cellular proteostasis, removing damaged or misfolded proteins, and regulating cellular processes. rsc.org this compound can be used in pulse-chase experiments to quantify protein degradation rates.

In a pulse-chase experiment, cells are first "pulsed" with this compound, leading to the synthesis of labeled proteins. The labeled medium is then replaced with an unlabeled medium (the "chase"), and the rate of disappearance of the labeled proteins is monitored over time. This decay in the labeled protein population reflects the rate of protein degradation. researchgate.net This approach allows for the systematic quantification of the degradation dynamics of newly synthesized proteins, providing insights into the pathways responsible for their breakdown, such as the ubiquitin-proteasome and autophagy-lysosome systems. rsc.org Furthermore, by tracking the reappearance of the label in the free amino acid pool, researchers can also study the extent of amino acid recycling within the cell.

Interactive Data Table: Illustrative Research Findings

Application Area Key Finding Organism/System Illustrative Method
SAM Cycle FluxHigh SAM production is linked to enhanced ATP regeneration and high TCA cycle flux. sigmaaldrich.comSaccharomyces cerevisiae13C-Metabolic Flux Analysis
TransmethylationFeeding can increase the 13C enrichment of homocysteine, reflecting changes in intracellular protein breakdown and transmethylation rates. psu.eduHumansStable Isotope Tracer Kinetics
Protein SynthesisFractional synthesis rates of plasma proteins vary significantly, with a 30-fold difference observed between various proteins. eurisotop.comHumansIsotope Labeling and Mass Spectrometry
Protein DegradationProteins degraded via the ubiquitin-proteasome pathway often have more disordered structures. rsc.orgHuman CellsMetabolic Labeling and Proteomics

Site-specific isotopic labeling for protein structural and functional studies in structural biology.

The use of this compound provides a powerful method for site-specific isotopic labeling in nuclear magnetic resonance (NMR) spectroscopy, a key technique in structural biology. nih.govnih.gov Since methionine is a relatively uncommon amino acid in proteins, labeling it specifically can help to reduce spectral overlap, which is a common challenge in the NMR analysis of large proteins. nih.gov This approach allows for the introduction of NMR-active nuclei at specific locations within a protein's structure.

The ¹³C-labeled methyl group of this compound serves as a sensitive probe for studying protein structure, dynamics, and interactions. nih.govthermofisher.com By introducing this labeled methyl group into a protein that is otherwise unlabeled or perdeuterated (where most hydrogen atoms are replaced with deuterium), researchers can significantly simplify complex NMR spectra. nih.gov This simplification is crucial for studying large protein systems, where signal overlap can make spectral interpretation difficult or impossible. nih.gov These site-specific probes can provide valuable information on:

Protein Folding and Stability: By monitoring the chemical environment of the labeled methionine residues, researchers can gain insights into the protein's three-dimensional structure and its stability under various conditions.

Protein-Ligand Interactions: Changes in the NMR signal of the labeled methionine upon the binding of a ligand (such as a drug molecule or another protein) can be used to identify binding sites and characterize the interactions at an atomic level. researchgate.net

Protein Dynamics: The labeled methyl groups can be used to study the dynamic motions within a protein, which are often crucial for its function.

The ability to introduce these isotopic labels with high specificity and without significant scrambling (the undesired incorporation of isotopes into other amino acids) is a key advantage of this technique. nih.gov

Investigation of lipid metabolism and methylation in model systems.

L-Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell. nih.govbiorxiv.org Consequently, this compound is an essential tracer for studying methylation events in lipid metabolism. The labeled methyl group from this compound is transferred via SAM to various lipid precursors and intermediates, allowing researchers to follow these pathways using mass spectrometry.

De novo phosphatidylcholine synthesis via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.

Phosphatidylcholine (PC) is a major phospholipid in eukaryotic cell membranes and can be synthesized through two primary pathways: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. nih.govescholarship.org The PEMT pathway, which is particularly active in the liver, involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. escholarship.org

The use of this compound allows for the direct tracing of the methyl groups transferred during this process. nih.govresearchgate.net By supplying cells with this compound, the newly synthesized PC molecules will incorporate the ¹³C-labeled methyl groups. This enables researchers to quantify the flux through the PEMT pathway and distinguish it from PC produced by the CDP-choline pathway. nih.govresearchgate.net Such studies have been crucial in understanding how factors like diet and disease states can alter the balance between these two PC synthesis pathways. nih.govdntb.gov.ua For instance, research has shown that restrictions in the availability of methionine can limit the PEMT pathway, leading to an accumulation of PE and a decrease in the PC/PE ratio, a condition associated with liver disease. nih.govresearchgate.netdntb.gov.ua

Methylation of other lipid precursors and intermediates derived from this compound.

Beyond phosphatidylcholine, the methyl group from SAM, derived from this compound, is involved in the methylation of a variety of other lipid precursors and intermediates. Stable isotope tracing with this compound coupled with mass spectrometry allows for the identification and quantification of these methylated lipid species. researchgate.net

Research using this approach in breast cancer cell lines has successfully profiled numerous methylated metabolites, including some that had not been previously reported. researchgate.net This methodology provides a powerful tool for understanding how methylation processes in lipid metabolism are altered in disease states like cancer. researchgate.net By comparing the methylation profiles of cancerous and non-cancerous cells, researchers can identify potential biomarkers and therapeutic targets. researchgate.net

Probing nucleic acid methylation and epigenetic modifications.

Epigenetic modifications, such as the methylation of DNA and RNA, play a critical role in regulating gene expression without altering the underlying genetic sequence. cd-genomics.comchinagene.cn this compound serves as a key tool to study the dynamics of these modifications. The labeled methyl group is incorporated into S-adenosylmethionine (SAM), the co-factor for DNA and RNA methyltransferases. nih.govescholarship.org

DNA methylation patterns and dynamics using this compound tracing.

DNA methylation, primarily occurring at cytosine bases within CpG dinucleotides, is a fundamental epigenetic mark involved in gene silencing and maintaining genomic stability. cd-genomics.commdpi.com By feeding cells this compound, the newly methylated cytosines will incorporate the heavy isotope. nih.govacs.org This allows researchers to use mass spectrometry to distinguish between pre-existing and newly synthesized methylation marks. nih.govacs.org

This stable isotope tracing approach enables the study of:

DNA Methylation Kinetics: Researchers can determine the rates of both DNA replication and the subsequent methylation of the newly synthesized DNA strand. nih.govacs.org

Dynamic Changes in Methylation: The method allows for the monitoring of changes in DNA methylation patterns in response to various stimuli, such as drug treatment or environmental changes. acs.org

Maintenance versus De Novo Methylation: It is possible to investigate the mechanisms that faithfully transmit methylation patterns to daughter cells during cell division and the processes that establish new methylation marks.

Studies have utilized this technique to demonstrate that the kinetics of DNA replication and the methylation of the new DNA are closely linked. acs.org

RNA methylation processes and their regulatory roles in gene expression.

RNA molecules are also subject to a wide array of chemical modifications, with methylation being one of the most prevalent. chinagene.cnfrontiersin.org These modifications, such as N6-methyladenosine (m6A), play crucial roles in regulating RNA metabolism, including splicing, stability, and translation. cd-genomics.comfrontiersin.org

By supplying cells with this compound, researchers can trace the incorporation of the labeled methyl group into various RNA species. researchgate.netbiorxiv.org This allows for the quantification of the turnover rates of different RNA modifications. biorxiv.org This "13C-dynamods" approach has revealed that different RNA modifications exhibit distinct turnover kinetics. biorxiv.org For example, it has been used to show the different dynamics of N6,N6-dimethyladenosine (m62A) in small RNAs compared to large ribosomal RNAs. biorxiv.org

Mechanistic studies of neurotransmitter and secondary metabolite synthesis.

L-Methionine is a crucial precursor for the synthesis of a wide array of biomolecules, including neurotransmitters and secondary metabolites. The unique labeling pattern of this compound allows researchers to follow the fate of both the carbon skeleton and the methyl group of methionine, providing a detailed understanding of the biosynthetic pathways.

Choline (B1196258) and creatine (B1669601) metabolic pathways in cell and animal models derived from this compound.

L-Methionine plays a pivotal role in the synthesis of choline and creatine through the donation of its methyl group via S-adenosylmethionine (SAM). Stable isotope tracing studies using labeled methionine, such as this compound, have been instrumental in quantifying the flux through these pathways in various models.

In animal studies, the infusion of isotopically labeled methionine has provided insights into whole-body methionine metabolism and its relationship with choline and creatine synthesis. For instance, studies in sheep using universally labeled [U-13C]methionine and a combination of [1-¹³C]- and [S-methyl-²H₃]methionine have elucidated the rates of methionine recycling versus its irreversible loss to other metabolic fates. nih.govcambridge.org These studies have demonstrated that supplementation with choline and creatine can influence methionine metabolism, reducing the need for de novo synthesis of these compounds and thereby affecting methionine flux. nih.govcambridge.org

By using this compound, researchers can simultaneously track the carbon backbone and the deuterated methyl group. This allows for the differentiation between methionine that is incorporated into proteins and methionine that serves as a methyl donor for the synthesis of compounds like choline and creatine. The appearance of the ¹³C and deuterium labels in choline and creatine pools over time provides a direct measure of their synthesis rates from methionine.

Table 1: Representative Data from a Tracer Study with this compound in a Cellular Model

MetaboliteIsotopic Enrichment (M+6) at 24h (%)Calculated Flux (nmol/mg protein/h)
Choline15.25.8
Creatine8.53.2
Phosphatidylcholine12.74.9

This table presents hypothetical data representative of what could be obtained from a stable isotope tracing experiment using this compound in a cultured cell line. The M+6 enrichment reflects the incorporation of the fully labeled methionine backbone into these molecules.

Polyamine biosynthesis and its regulation through methionine decarboxylation.

Polyamines, such as spermidine (B129725) and spermine, are essential for cell growth, proliferation, and differentiation. Their synthesis is critically dependent on methionine. After its conversion to SAM, SAM undergoes decarboxylation to form decarboxylated S-adenosylmethionine (dcSAM), which then donates an aminopropyl group for the synthesis of polyamines. physiology.org

The use of this compound allows for the detailed investigation of this pathway. The ¹³C label can be traced into the aminopropyl moiety of the polyamines, while the deuterium labels on the methyl group can be followed in other methylation reactions. This dual-labeling strategy is crucial for understanding the partitioning of SAM between methylation reactions and polyamine biosynthesis.

Studies using ¹³C-labeled methionine have quantified the flux of methionine into the polyamine pathway. nih.gov These studies have shown that the rate of polyamine synthesis is tightly regulated and can be altered in various physiological and pathological states, such as cancer. nih.gov The decarboxylation of methionine is a key regulatory step, and its rate can be assessed by measuring the production of labeled CO₂ when using a [1-¹³C]methionine tracer. physiology.org

Table 2: Illustrative Research Findings on Polyamine Biosynthesis using this compound Tracer

Experimental ConditionSpermidine Synthesis Rate (pmol/mg protein/h)Spermine Synthesis Rate (pmol/mg protein/h)
Control Cells15075
Cells with Ornithine Decarboxylase Inhibition3015
Cells with Increased Proliferation350180

This table provides illustrative data demonstrating how this compound could be used to measure the impact of different cellular conditions on the rate of polyamine synthesis. The rates are derived from the incorporation of the ¹³C label from methionine into spermidine and spermine.

L Methionine 13c,d5 in Mechanistic Studies of Cellular Physiology and Regulation

Cellular energy metabolism and redox homeostasis.

Methionine metabolism is intricately linked to the cell's ability to manage energy production and combat oxidative stress. nih.govnih.gov It is a central hub that connects protein synthesis, methylation reactions, and the production of crucial antioxidant molecules. nih.gov

Impact of methionine metabolism on ATP production and bioenergetics using L-Methionine-13C,d5 tracing.

The catabolism of methionine contributes to cellular energy production. After conversion to S-adenosyl-L-methionine (SAM) and subsequent donation of its methyl group, methionine is metabolized via the transsulfuration pathway to homocysteine and then to cysteine. A key intermediate in this pathway, α-ketobutyrate, can be decarboxylated within the mitochondria to form propionyl-CoA. researchgate.net Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, which is a central pathway for generating ATP.

Using L-Methionine-¹³C,d₅, researchers can trace the flow of the labeled carbon and deuterium (B1214612) atoms through these metabolic conversions. researchgate.netnih.gov For instance, the ¹³C label from the methyl group can be tracked through various methylation reactions, while the deuterated carbon skeleton can be followed into the TCA cycle. By measuring the rate of appearance of labeled succinyl-CoA and other TCA cycle intermediates, it is possible to quantify the contribution of methionine to mitochondrial bioenergetics. researchgate.net This technique allows for a detailed dissection of the bioenergetic network within the central nervous system and other tissues, providing insights into metabolic derangements in various pathological states. nih.gov

Regulation of glutathione (B108866) synthesis and oxidative stress responses.

Methionine plays a critical role in maintaining cellular redox homeostasis, primarily by supplying the precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govmdpi.com The transsulfuration pathway converts methionine-derived homocysteine into cysteine, which is the rate-limiting amino acid for the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine). unl.edunih.gov

L-Methionine-¹³C,d₅ tracing studies are instrumental in elucidating the dynamics of glutathione synthesis. By administering the labeled methionine, scientists can track the incorporation of its constituent atoms into the cysteine and subsequently the glutathione pool. elifesciences.org This provides a direct measure of the de novo synthesis rate of glutathione under various conditions, such as oxidative stress. nih.gov Such studies have demonstrated that under conditions of cysteine limitation, an active transsulfuration pathway is crucial for maintaining cellular glutathione levels and promoting cell survival. nih.gov Methionine restriction has also been shown to impact redox homeostasis, and labeled methionine can be used to uncover the specific metabolic shifts in the transsulfuration and glutathione pathways that mediate these effects. nih.govnih.gov

Table 1: Tracing Methionine's Contribution to Redox Homeostasis
TracerMetabolic PathwayKey Labeled Metabolite MeasuredResearch FindingCitation
L-Methionine-¹³C,d₅Transsulfuration Pathway¹³C,d-CysteineQuantifies the flux of methionine towards cysteine synthesis, a direct precursor for glutathione. unl.edunih.gov
L-Methionine-¹³C,d₅Glutathione Synthesis¹³C,d-Glutathione (GSH)Measures the rate of de novo glutathione synthesis, providing insight into the cell's antioxidant capacity. nih.govelifesciences.org

Nutrient sensing and signaling pathways.

Cells possess sophisticated sensing mechanisms to monitor nutrient availability and coordinate metabolic processes with growth and proliferation. Methionine metabolism is a key input for these signaling networks. nih.gov

Mechanistic investigation of methionine restriction effects in in vitro and animal models using labeled methionine.

Methionine restriction (MetR), a dietary intervention, has been shown to extend lifespan and improve metabolic health in a wide range of organisms, from yeast to rodents. nih.govpnas.orgmdpi.com To understand the mechanisms behind these benefits, researchers use stable isotope-labeled methionine to trace its metabolic fate under conditions of restriction.

In one study using Drosophila, flies were fed a diet containing ¹³C₅-methionine to determine the relative activities of different branches of methionine metabolism. pnas.org By analyzing the distribution of the ¹³C label among various metabolites, researchers can map how the cell adapts its metabolic network in response to lower methionine availability. For example, such studies can reveal if the homocysteine derived from methionine is preferentially shunted back to regenerate methionine (remethylation) or directed towards cysteine and glutathione synthesis (transsulfuration). pnas.org These tracing experiments have been crucial in demonstrating that MetR can alter metabolic flux to enhance health and lifespan. pnas.org

Table 2: Illustrative Metabolite Labeling from ¹³C₅-Methionine Tracing in a MetR Model
MetabolitePathwayLabeling PatternInterpretationCitation
S-adenosyl-l-methionine (SAM)Methionine CycleM+5Direct product of methionine activation, reflects uptake and entry into the cycle. pnas.org
S-adenosyl-l-homocysteine (SAH)Methionine CycleM+4Product after SAM donates its ¹³C-methyl group, indicating methylation activity. pnas.org
Methionine (remethylated)Methionine CycleM+4Shows flux through the remethylation arm of the cycle, conserving the methionine backbone. pnas.org
Cystathionine (B15957)TranssulfurationM+4Indicates flux of the methionine backbone towards cysteine and glutathione synthesis. elifesciences.org

*M+X indicates the mass isotopologue with X heavy isotopes derived from the tracer.

Interplay with mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) signaling pathways.

The mTOR and AMPK pathways are central regulators of cell growth and metabolism, acting as key nutrient and energy sensors. nih.gov Amino acids, including methionine, are known to be potent activators of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. frontiersin.orgnih.gov Conversely, nutrient scarcity and low energy status activate AMPK, which inhibits mTORC1 and promotes catabolic processes to restore energy balance. mdpi.com

The metabolite S-adenosylmethionine (SAM), derived from methionine, has been identified as a key signaling molecule. nih.gov High levels of SAM signal methionine abundance and contribute to mTORC1 activation. nih.gov L-Methionine-¹³C,d₅ can be used to investigate this interplay by correlating the metabolic flux from methionine to SAM with the activation state of the mTOR and AMPK pathways. For example, researchers can quantify the rate of labeled SAM synthesis and simultaneously measure the phosphorylation of downstream targets of mTORC1 (like S6K) and AMPK (like TSC2). nih.govmdpi.com This allows for a mechanistic understanding of how the cell senses methionine availability and translates that information into critical decisions about growth and metabolism. nih.gov Studies have shown that both the presence and absence of methionine can trigger distinct signaling cascades involving these kinases to control cellular proliferation. frontiersin.orgnih.gov

Mitochondrial function and integrity.

Mitochondria are not only the powerhouses of the cell but are also central hubs for metabolism and signaling. Methionine metabolism is closely tied to mitochondrial function and integrity. nih.govmdpi.com

The use of ¹³C-labeled methionine has been established as a non-invasive method to assess hepatic mitochondrial function. researchgate.netnih.gov This is often done through a breath test, where the rate of ¹³CO₂ exhalation is measured after administration of a labeled methionine substrate. nih.gov The final steps of methionine catabolism, which lead to the production of CO₂, occur within the mitochondrial matrix. researchgate.net Therefore, the rate of labeled ¹³CO₂ production is a direct reflection of mitochondrial oxidative capacity. A decrease in the ability to metabolize the labeled methionine, as seen after an acute oxidative stress like ethanol (B145695) ingestion, indicates impaired mitochondrial function. nih.gov

Mitochondrial protein synthesis and turnover using this compound labeling.

The use of stable isotope-labeled amino acids, such as this compound, coupled with mass spectrometry, has revolutionized the study of mitochondrial protein dynamics. This approach allows for the direct measurement of the synthesis and turnover rates of individual mitochondrial proteins, providing a granular view of mitochondrial maintenance and adaptation.

Mitochondrial proteins exhibit a wide range of synthesis rates. For instance, studies using in vivo labeling have shown that the synthesis rates of various mitochondrial proteins can differ by as much as tenfold. nih.gov This highlights a complex regulatory system that tailors the production of specific proteins to meet the cell's metabolic demands. The fractional synthesis rate (FSR) of mitochondrial proteins can be precisely calculated by measuring the incorporation of the labeled methionine over time. nih.gov

Research has indicated that under certain conditions, such as exposure to toxins, the rate of mitochondrial protein synthesis can be significantly altered. For example, in one study, the incorporation of [35S]methionine into mitochondrial proteins was elevated by 300% seventeen hours after exposure to carbon tetrachloride, followed by a 50% depression at 40 hours. umich.edu These dynamic changes underscore the mitochondrion's responsive nature to cellular stress.

Furthermore, studies comparing different cell types within the brain have revealed that mitochondrial proteins in glial cells generally have shorter half-lives than the same proteins in neurons. elifesciences.org This suggests that the cellular environment plays a crucial role in dictating the turnover rates of mitochondrial proteins. The median half-life of mitochondrial proteins in mixed neuronal-glial cultures has been reported to be longer than that of the general protein population, indicating a relative stability that is essential for their function in cellular energy production. elifesciences.org

Table 1: Illustrative Half-Lives of Protein Groups in Mixed Neuronal-Glial Cultures

Protein GroupMedian Half-Life (Days)
All Proteins5.4
Mitochondrial Proteins>5.4
Membrane Proteins<5.4

This table is generated based on qualitative descriptions from research indicating relative half-life differences and should be considered illustrative. elifesciences.org

Mitochondrial one-carbon metabolism and its implications for cellular health.

Mitochondrial one-carbon (1C) metabolism is a critical network of biochemical pathways that utilizes one-carbon units from sources like serine and glycine (B1666218) to support essential cellular processes. mdpi.comnih.gov This mitochondrial pathway is interconnected with cytosolic 1C metabolism and plays a key role in nucleotide synthesis, amino acid homeostasis, and the generation of the primary methyl donor, S-adenosylmethionine (SAM). nih.govmdpi.comtavernarakislab.gr

The folate cycle is a central component of 1C metabolism. Within the mitochondria, tetrahydrofolate (THF) acts as a carrier for one-carbon units. mdpi.com Serine is a major source of these units, being converted to glycine in a reaction that also produces 5,10-methylene-THF. mdpi.com This molecule is a crucial node, as its one-carbon unit can be used for various purposes, including the synthesis of formate, which can then be exported to the cytosol to support purine (B94841) synthesis. tavernarakislab.grspringernature.com

A key function of mitochondrial 1C metabolism is its contribution to cellular redox balance. The oxidation of 10-formyl-THF to CO2 generates NADPH, a critical reducing equivalent for antioxidant defense. nih.gov Furthermore, the mitochondrial pathway is essential for the formylation of initiator methionine tRNAs, a necessary step for the translation of mitochondrially encoded proteins. nih.gov

Dysregulation of mitochondrial 1C metabolism has been linked to various diseases, including neurodegenerative disorders like Alzheimer's disease. mdpi.com In such conditions, alterations in this pathway can impact energy metabolism and methylation reactions, contributing to disease pathology. mdpi.com The ability of the cytosolic 1C pathway to partially compensate for defects in the mitochondrial pathway highlights the metabolic robustness of this system. mdpi.com

Epigenetic regulation of gene expression.

Epigenetic modifications, including histone and DNA methylation, are crucial for regulating gene expression without altering the underlying DNA sequence. These processes are intimately linked to the availability of methionine, as it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for these reactions. researchgate.net

Histone methylation dynamics and their links to chromatin remodeling using this compound.

Histone methylation is a dynamic process that plays a pivotal role in shaping chromatin structure and, consequently, gene expression. researchgate.netresearchgate.net The methylation of specific lysine (B10760008) and arginine residues on histone tails can either promote or repress transcription, depending on the site and degree of methylation. researchgate.net this compound is a valuable tool for tracing the flux of methyl groups from methionine to the histone proteins, allowing researchers to study the kinetics of these modifications.

The availability of methionine directly influences the intracellular concentrations of SAM and its byproduct, S-adenosylhomocysteine (SAH). nih.gov The ratio of SAM to SAH is a critical determinant of the activity of histone methyltransferases. Studies have shown that restricting methionine in cell culture leads to a rapid decrease in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. nih.gov This demonstrates a direct link between metabolic status and the epigenetic landscape.

Chromatin remodeling complexes are recruited to specific genomic locations based on the pattern of histone modifications. csic.es These complexes can then alter the position of nucleosomes, making the DNA more or less accessible to the transcriptional machinery. csic.es Therefore, by influencing histone methylation, methionine availability can have a broad impact on chromatin architecture and global gene expression patterns.

Table 2: Impact of Methionine Availability on Histone Methylation

ConditionSAM/SAH RatioH3K4me3 LevelsGene Expression
Methionine RepleteHighNormalActive
Methionine RestrictedLowDecreasedAltered

This table summarizes findings from studies on methionine restriction and its effect on histone methylation. nih.gov

Influence of methionine availability on global and gene-specific DNA methylation patterns.

DNA methylation, primarily occurring at CpG dinucleotides, is a stable epigenetic mark generally associated with gene silencing. mdpi.comnih.gov The methyl groups for this process are derived from SAM, making DNA methylation patterns sensitive to dietary intake of methionine and other methyl donors like folate and choline (B1196258). researchgate.netbiomodal.com

Studies have shown that diets deficient in methyl donors can lead to global DNA hypomethylation, while supplementation with methionine can induce hypermethylation at specific genomic regions. nih.govresearchgate.net For example, research in dairy cows has shown that supplementing their diet with rumen-protected methionine can alter the DNA methylation patterns in the endometrium, potentially influencing pregnancy outcomes. frontiersin.org In these studies, thousands of differentially methylated CpG sites were identified between cows that became pregnant and those that did not, highlighting the sensitivity of the epigenome to methionine availability. frontiersin.org

The influence of methionine on DNA methylation is not always straightforward. High levels of methionine can sometimes impair DNA methylation by inhibiting the remethylation of homocysteine, a key step in the methionine cycle. nih.gov This underscores the complex regulatory feedback loops that govern one-carbon metabolism and its downstream effects on the epigenome.

Research in mice has also demonstrated that L-methionine treatment can cause global DNA hypermethylation in certain brain cells, leading to the dysregulation of genes involved in oligodendroglial differentiation. frontiersin.org This can result in impaired myelin integrity and behavioral changes. frontiersin.org

Table 3: Differentially Methylated Genes in Endometrium of Dairy Cows Supplemented with Methionine

Gene/Gene FamilyChange in Methylation in Pregnant vs. Non-PregnantPotential Association
IGF1R, IGF2RIncreasedGrowth and Development
IL17RB, IL34IncreasedImmune Response, Endometrial Health
ITGA4, ITGA9IncreasedCell Adhesion, Implantation

This table is based on findings from a study on endometrial DNA methylation in dairy cows and is for illustrative purposes. frontiersin.org

Stress response mechanisms and cellular adaptation.

Cells have evolved intricate stress response pathways to cope with various challenges, including nutrient deprivation. Methionine, being an essential amino acid, plays a critical role in these adaptive mechanisms.

Characterization of methionine-dependent stress pathways and their activation.

Methionine restriction has been shown to activate a number of stress response pathways that contribute to cellular adaptation and, in some organisms, longevity. mdpi.com One of the key metabolic consequences of methionine limitation is a decrease in the levels of its metabolite, SAM. nih.gov This reduction in SAM can act as a signal that triggers downstream responses.

A significant pathway affected by methionine availability is the transsulfuration pathway, which converts homocysteine to cysteine. mdpi.com Cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. researchgate.net Paradoxically, methionine restriction can sometimes lead to an increase in the production of hydrogen sulfide (B99878) (H2S), another molecule with cytoprotective and signaling roles, through this pathway. mdpi.com

Furthermore, cancer cells often exhibit what is known as "methionine dependence," meaning they are unable to proliferate when methionine is replaced by its precursor, homocysteine. nih.gov This metabolic vulnerability leads to "methionine stress" in these cells, which can induce global changes in lipid metabolism and activate the unfolded protein response (UPR) in the endoplasmic reticulum. nih.gov

The oxidation of methionine residues in proteins to form methionine sulfoxide (B87167) (MetO) is a form of oxidative damage that increases with age and under conditions of oxidative stress. aging-us.comnih.gov Cells possess the methionine sulfoxide reductase (Msr) system to repair this damage. nih.gov The levels of MetO and the activity of the Msr system are involved in modulating various signal transduction pathways, highlighting another layer of methionine-dependent stress response. nih.gov

Autophagy and proteostasis regulation by methionine metabolism in cell models.

By tracing the fate of this compound, researchers can quantify the flux through the methionine cycle. A key step in this cycle is the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor. creative-proteomics.commdpi.com Elevated levels of SAM are known to suppress autophagy. mdpi.commdpi.com MetR leads to reduced SAM levels, which in turn activates autophagy, in part through the suppression of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central inhibitor of the autophagic process. mdpi.commdpi.com In yeast, methionine can inhibit non-nitrogen starvation-induced autophagy, a process dependent on the synthesis of SAM and the subsequent methylation of protein phosphatase 2A (PP2A). nih.gov

Stable isotope tracing with this compound allows for the precise measurement of how MetR alters the production rate of SAM and its subsequent conversion to S-adenosylhomocysteine (SAH). creative-proteomics.comresearchgate.net This provides direct evidence of how nutrient signals are transduced to the autophagy machinery. Furthermore, by monitoring the incorporation of the labeled methionine into newly synthesized proteins, investigators can assess the impact of methionine metabolism on proteostasis, the balance between protein synthesis and degradation. thermofisher.comnih.gov Defective autophagy leads to the accumulation of misfolded, polyubiquitinated proteins, a hallmark of disrupted proteostasis seen in various diseases. nih.gov

Metabolic AspectRole in Autophagy/Proteostasis RegulationInsights from this compound Tracing
S-adenosylmethionine (SAM) SynthesisHigh SAM levels inhibit autophagy. mdpi.commdpi.com Methionine metabolism to SAM is a key inhibitory step. mdpi.comQuantifies the rate of SAM production from methionine, directly linking dietary methionine levels to the concentration of a key autophagy regulator. researchgate.netresearchgate.net
mTORC1 SignalingA central nutrient-sensing pathway that inhibits autophagy. mdpi.com Its activity is modulated by amino acid availability, including methionine.Helps delineate the upstream metabolic inputs (e.g., SAM levels) from methionine that modulate mTORC1 activity. researchgate.net
Protein Synthesis vs. DegradationMaintains proteostasis. Autophagy is the primary bulk degradation pathway. nih.govMeasures the rate of new protein synthesis (incorporation of labeled methionine) and can be used alongside measures of protein breakdown to assess overall proteostatic balance. nih.gov
Polyamine SynthesisPolyamines, such as spermidine (B129725), are downstream of methionine metabolism and are known to induce autophagy. uab.eduTraces the flux of methionine into the salvage pathway for polyamine biosynthesis, helping to understand its contribution to autophagy induction. uab.edu

Aging and longevity research in model organisms.

Methionine restriction has been consistently shown to extend the lifespan of diverse model organisms, including yeast, flies, nematodes, and rodents. tandfonline.complos.orgplos.org This intervention not only increases longevity but also improves healthspan by delaying the onset of age-related diseases. pnas.orgfrontiersin.org The study of how MetR reprograms metabolism to achieve these benefits relies heavily on stable isotope tracers like this compound. By administering this labeled compound to model organisms, scientists can map the metabolic adaptations that contribute to an extended and healthier life. creative-proteomics.compnas.org For example, studies in Drosophila have shown that aging is associated with an increase in systemic SAM levels, and pro-longevity regimens like dietary restriction attenuate this increase. sdbonline.org this compound enables the direct measurement of the metabolic fluxes that lead to these changes in SAM homeostasis during aging. mdpi.comsdbonline.org

The pro-longevity effects of MetR are mediated by a network of interconnected molecular mechanisms. nih.govmdpi.com this compound is a critical tool for dissecting this network by quantifying the flow of methionine through its various metabolic branches.

Key mechanisms include:

Reduced Mitochondrial ROS Production: MetR has been shown to decrease the production of reactive oxygen species (ROS) by mitochondria, which reduces oxidative damage to cellular components like mtDNA. nih.govnih.gov Tracing studies can link changes in methionine metabolism to alterations in the function of the electron transport chain. nih.gov

Increased Hydrogen Sulfide (H₂S) Production: The transsulfuration pathway, which converts homocysteine (a product of the methionine cycle) to cysteine, also generates H₂S. mdpi.com H₂S is a signaling molecule with antioxidant properties that is implicated in lifespan extension. mdpi.com this compound allows researchers to trace the path of the methionine backbone through the transsulfuration pathway, quantifying the rate of H₂S production under MetR. creative-proteomics.commdpi.com

Altered SAM/SAH Ratio: The ratio of the methyl donor SAM to its inhibitory by-product S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation potential. nih.gov This ratio influences epigenetic modifications and other methylation events that regulate gene expression and aging. MetR alters this ratio, and this compound tracing provides a dynamic view of the synthesis and clearance rates of both SAM and SAH. nih.govnih.gov

Induction of Autophagy: As discussed previously, MetR robustly induces autophagy, which is essential for its lifespan-extending effects in organisms like yeast. microbialcell.comtandfonline.com This cellular renewal process helps clear age-related molecular damage.

MechanismEffect of Methionine Restriction (MetR)Role of this compound in Research
Mitochondrial FunctionDecreases mitochondrial ROS production and oxidative damage. nih.govTraces methionine metabolites that may influence mitochondrial efficiency and protein synthesis. nih.gov
Transsulfuration & H₂SEnhances the transsulfuration pathway, increasing production of the antioxidant H₂S. mdpi.comQuantifies the metabolic flux from methionine into the transsulfuration pathway. creative-proteomics.com
SAM/SAH RatioLowers the SAM/SAH ratio, impacting cellular methylation potential. nih.govsdbonline.orgMeasures the turnover rates of SAM and SAH, providing a dynamic view of methylation metabolism. researchgate.net
Autophagy InductionUpregulates autophagy, promoting cellular cleanup and stress resistance. mdpi.comtandfonline.comFollows the metabolic shifts (e.g., decreased SAM) that signal the induction of autophagy. mdpi.comnih.gov
Nutrient Sensing (mTORC1)Suppresses mTORC1 signaling, a key pathway in aging. mdpi.comElucidates how methionine flux directly impacts upstream regulators of the mTORC1 pathway. researchgate.net

Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. nih.gov Senescent cells accumulate in tissues over time and secrete a cocktail of inflammatory molecules. nih.gov Research using human diploid fibroblasts has demonstrated that MetR can significantly extend their replicative lifespan, effectively postponing the onset of cellular senescence. nih.gov This effect was linked to a decrease in the activity of mitochondrial complex IV and a reduction in the accumulation of ROS. nih.gov

This compound provides a sophisticated method to investigate the metabolic underpinnings of senescence. By labeling the methionine pool, researchers can track several processes relevant to senescence:

Mitochondrial Protein Synthesis: The study in human fibroblasts found that MetR decreased the translation rate of several mitochondrial DNA-encoded subunits of the respiratory chain. nih.gov Using a labeled methionine tracer allows for the direct quantification of new protein synthesis within mitochondria, linking metabolic inputs to the composition and function of the respiratory chain. nih.govnih.gov

Metabolic Reprogramming: Senescence involves significant metabolic shifts. Tracing with this compound can reveal how methionine metabolism is rewired in senescent cells compared to proliferating cells. This includes quantifying changes in the flux through the methionine cycle, transsulfuration, and salvage pathways, which could influence the senescent phenotype. creative-proteomics.commdpi.com

Epigenetic Regulation: The availability of SAM, derived from methionine, is crucial for histone and DNA methylation, which are key epigenetic marks that change during the establishment of senescence. nih.gov By tracing the flow of labeled carbons from methionine to SAM, scientists can study the dynamics of the methyl pool available for the epigenetic modifications that enforce the senescent state.

By providing quantitative data on metabolic fluxes, this compound helps to move beyond simple correlation and establish causal links between methionine metabolism, mitochondrial function, and the complex pathways that govern cellular senescence. mdpi.comnih.gov

Computational and Systems Biology Approaches Integrating L Methionine 13c,d5 Data

Kinetic modeling of methionine metabolic pathways.

While MFA provides a steady-state snapshot of fluxes, kinetic modeling aims to create a dynamic, mathematical representation of the metabolic network. These models incorporate information about enzyme kinetics, substrate concentrations, and regulatory mechanisms to simulate how metabolite concentrations and fluxes change over time and in response to perturbations. Data from L-Methionine-13C,d5 tracing, particularly time-course labeling data, is essential for building and validating these models.

A critical step in kinetic modeling is estimating the parameters that define the system's behavior, such as enzyme maximum velocities (Vmax) and substrate affinities (Km). Labeled methionine tracers are used to measure reaction rates in vivo under physiological conditions.

A study on human methionine metabolism utilized L-[1-13C; methyl-2H3]methionine infusions to simultaneously measure the rates of key pathways. nih.gov By tracking the dilution and appearance of different isotopic forms of methionine and its products in the blood, the researchers could estimate the rates of transmethylation, remethylation of homocysteine, and transsulfuration. nih.gov This approach allows for the quantification of how homocysteine is partitioned between being recycled back to methionine (remethylation) and being converted to cystathionine (B15957) (transsulfuration), a critical regulatory node in sulfur amino acid metabolism. nih.gov Such data is invaluable for parameterizing kinetic models of these interconnected pathways.

Once a kinetic model is parameterized, it can be used to simulate the metabolic response to various perturbations. These can include changes in nutrient availability or the inhibition of a specific enzyme. The model's predictions can then be validated by performing corresponding experiments using this compound.

For example, the human kinetics study investigated how methionine metabolism adapts to diets lacking sulfur-containing amino acids. nih.gov They found that a diet devoid of methionine and cystine significantly reduced the fluxes through protein synthesis, transmethylation, remethylation, and transsulfuration. nih.gov When this diet was supplemented with cystine, methionine oxidation was reduced, demonstrating a "cystine sparing" effect. nih.gov These experimentally observed dynamic responses provide a clear example of the data needed to build and test simulations. A validated kinetic model could then be used to predict the systemic effects of other dietary changes or the impact of genetic defects in methionine-metabolizing enzymes.

Table 2: Kinetic Rates of Methionine Metabolism in Humans Under Different Diets Data derived from a study using L-[1-13C; methyl-2H3]methionine infusion. nih.gov

Metabolic Rate (μmol·kg⁻¹·h⁻¹) Adequate Methionine Diet Sulfur Amino Acid-Devoid Diet
Protein Synthesis (S) 24 ± 2 Significantly Reduced
Transmethylation (TM) 12.4 ± 1.7 Significantly Reduced
Remethylation (RM) 4.7 ± 1.1 Significantly Reduced

Integration with multi-omics datasets.

The true power of systems biology lies in integrating data from multiple "omics" layers—genomics, transcriptomics, proteomics, and metabolomics. Flux data from this compound provides a functional readout of the metabolic state, which can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to build a more holistic understanding of cellular regulation.

Integrating fluxomics with transcriptomics and metabolomics can reveal how metabolic reprogramming is coordinated at the genetic level. For instance, a study on prostate cancer integrated metabolomic and transcriptomic data from paired tumor and noncancerous tissues. nih.gov This dual analysis identified the cysteine and methionine metabolism pathway as being significantly altered in cancer cells, with changes observed at both the metabolite and gene transcript levels. nih.gov

Similarly, another study combined metabolomic and transcriptomic analyses to investigate the effects of excessive prenatal methionine. nih.gov This integrated approach revealed that high methionine levels led to dysregulation of pathways involved in methylation, redox reactions, and lipid metabolism. The analysis was able to link specific changes in metabolite levels to corresponding changes in the expression of genes encoding metabolic enzymes. nih.gov These multi-omics approaches, anchored by the functional data from stable isotope tracing, are crucial for identifying the master regulatory genes and key metabolic pathways that are altered in disease states.

Combining this compound derived flux data with transcriptomics, proteomics, and metabolomics.

The integration of flux data from this compound with other omics datasets provides a multi-layered view of cellular function. nih.gov This approach, often termed multi-omics, can reveal how changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) correlate with the metabolic flux through methionine-dependent pathways. For instance, an increase in the flux through the transmethylation pathway, as measured by this compound tracing, might be correlated with increased expression of genes encoding for methyltransferases.

Such dynamic multi-omics approaches are particularly valuable for understanding how metabolic changes can lead to alterations in post-translational modifications (PTMs), which in turn can regulate metabolism. rug.nl For example, changes in methionine metabolism can affect the levels of S-adenosylmethionine (SAM), the primary methyl donor for PTMs like protein methylation. rug.nl By combining flux data with proteomic analyses, researchers can link metabolic states to specific PTM events and their downstream regulatory effects.

A typical workflow for integrating these datasets might involve:

Culturing cells with this compound.

Performing mass spectrometry to measure isotopic enrichment in downstream metabolites, thus calculating metabolic fluxes.

Utilizing computational tools to integrate these disparate datasets and identify correlations and causal relationships between changes in flux, gene expression, protein levels, and metabolite concentrations.

Network biology and pathway analysis for systemic insights into cellular processes.

Network biology offers a powerful framework for interpreting the complex data generated from this compound tracing experiments in the context of the entire cellular network. By mapping the flux data onto established metabolic pathway maps, researchers can visualize how methionine metabolism is integrated with other cellular processes. escholarship.org This can help to identify unexpected connections and regulatory points.

Pathway analysis can be used to determine which metabolic pathways are most affected by changes in methionine flux under different conditions. For example, if an experimental perturbation leads to a rerouting of methionine from protein synthesis to the transsulfuration pathway, this can be quantified using this compound and visualized on a pathway map. This approach allows for a systemic understanding of how cells adapt their metabolism in response to internal or external stimuli. Untargeted metabolomics, as a systems biology approach, provides a holistic and unbiased analysis of dynamic changes in metabolites, offering new perspectives on the mechanisms linking metabolic abnormalities. frontiersin.orgfrontiersin.org

Machine learning and statistical analysis for this compound derived insights.

Machine learning (ML) and advanced statistical methods are increasingly being applied to the large and complex datasets generated in metabolomics and flux analysis. frontiersin.org These computational approaches can help to uncover patterns and relationships that are not apparent with traditional analysis methods. nih.gov

Identification of metabolic bottlenecks and key regulatory nodes within methionine pathways.

By analyzing this compound flux data under various genetic or environmental perturbations, machine learning algorithms can be trained to identify key regulatory nodes and potential metabolic bottlenecks. For example, a random forest or support vector machine (SVM) model could be used to classify different metabolic states based on their flux profiles. frontiersin.orgplos.org The features that are most important for this classification can then point to the reactions or enzymes that are critical control points in methionine metabolism.

Furthermore, by integrating flux data with other omics data, these models can identify correlations between the expression of a particular enzyme and the flux through the reaction it catalyzes. This can help to pinpoint enzymes that are rate-limiting under specific conditions, which could be potential targets for therapeutic intervention or metabolic engineering.

Predictive modeling of metabolic states and responses to interventions.

A significant application of machine learning in this context is the development of predictive models. By training a model on a large dataset of this compound flux data and corresponding cellular phenotypes (e.g., growth rate, differentiation state), it is possible to create a model that can predict the metabolic state of a cell based on its flux profile. plos.org

These models can also be used to simulate the effects of interventions, such as the inhibition of a particular enzyme or a change in nutrient availability. For example, a model could predict how the inhibition of an enzyme in the transmethylation pathway would affect the flux through other methionine-dependent pathways. This predictive capability is invaluable for hypothesis generation and for designing experiments to test these hypotheses. The training of these models can be performed by aggregating 13C metabolic flux analysis estimations with associated genetic and environmental information from a cohort of studies. plos.org

Specialized software tools and databases for this compound data processing and interpretation.

The analysis of data from stable isotope tracing experiments like those using this compound requires specialized software tools to handle the complex data processing and interpretation steps. These tools aid in correcting for natural isotope abundance, calculating flux rates, and visualizing the data in a biological context.

Several software packages are available to assist researchers in this process. For example, tools like IsoCor, ICT, and IsoCorrectoR are used to correct raw mass spectrometry data for the presence of naturally occurring stable isotopes. escholarship.org Other platforms, such as Escher-Trace, provide a web-based interface for visualizing labeling patterns and generating figures for publication. escholarship.org More comprehensive platforms like the Garuda platform offer a series of "Isotope Calculation Gadgets" that support the entire workflow of an isotope-tracing experiment, from creating the measurement method to data processing and mapping onto metabolic pathways. nih.gov

Below is an interactive table summarizing some of the software tools that can be utilized for processing and interpreting data from this compound experiments:

ToolKey Function(s)PlatformReference
Escher-Trace Visualizes stable isotope tracing data on metabolic pathway maps.Web-based escholarship.org
IsoCor Corrects mass spectrometry data for natural isotope abundance.Standalone escholarship.org
Garuda Platform Provides a suite of tools (Isotope Calculation Gadgets) for the entire isotope-tracing workflow.Desktop nih.gov
FluxFix A web-based application for the automatic correction of metabolic tracer data for natural isotopologue abundance.Web-based d-nb.info
INCA A MATLAB-based tool for isotopically non-stationary metabolic flux analysis.MATLAB ucdavis.edu
13CFLUX2 Software for metabolic flux analysis with carbon labeling, including stationary and non-stationary models.Standalone ucdavis.edu

These computational tools are essential for extracting meaningful biological insights from the rich datasets generated by this compound tracing experiments, enabling a deeper understanding of methionine metabolism and its role in health and disease.

Future Perspectives and Emerging Research Avenues for L Methionine 13c,d5 Investigations

Advances in Analytical Sensitivity and High-Throughput Methodologies for L-Methionine-13C,d5 Analysis

Recent advancements in analytical technologies are poised to revolutionize the use of this compound in metabolic studies. The coupling of high-resolution liquid chromatography-mass spectrometry (LC-MS) with stable isotope tracing provides a global view of the cellular fate of precursor metabolites. acs.org This combination allows for the detection of metabolites and the simultaneous quantification of isotope labeling patterns. acs.org

The development of more sensitive and robust analytical techniques, along with powerful algorithms for data deconvolution and spectral matching, will enable the accurate quantification of even low-intensity isotopic peaks. frontiersin.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a method of choice due to its high sensitivity for detecting low levels of compounds in biological samples. sci-hub.se Furthermore, enzymatic assays are being developed for high-throughput analysis of L-methionine in various samples. jst.go.jp These advancements are crucial for expanding the application of this compound to a wider range of biological questions and sample types.

Table 1: Comparison of Analytical Techniques for this compound Analysis

Analytical TechniqueAdvantagesDisadvantagesEmerging Trends
LC-MS/MS High sensitivity, specificity, and ability to analyze complex mixtures. mtoz-biolabs.comCan require complex sample preparation and data analysis. escholarship.orgDevelopment of faster methods and direct analysis without derivatization. restek.com
GC-MS Good for volatile compounds and provides predictable fragmentation patterns. escholarship.orgRequires chemical derivatization for non-volatile compounds like amino acids. escholarship.orgLimited use for direct this compound analysis.
NMR Spectroscopy Non-destructive and can provide detailed structural information. escholarship.orgresearchgate.netLower sensitivity compared to MS. escholarship.orgUsed in conjunction with MS for comprehensive metabolic profiling.
Enzymatic Assays High selectivity and potential for high-throughput screening. jst.go.jpMay be limited to specific metabolites and conditions.Development of more robust and versatile enzyme systems. jst.go.jp

Integration with Single-Cell Metabolomics and Proteomics for Understanding Cellular Heterogeneity in Methionine Metabolism

A significant frontier in metabolic research is the study of cellular heterogeneity. Single-cell metabolomics has emerged as a powerful tool to dissect the metabolic variations within seemingly uniform cell populations. researchgate.net By integrating this compound tracing with single-cell analysis, researchers can gain unprecedented insights into how individual cells utilize methionine.

This approach can reveal metabolic differences that are masked in bulk measurements, which is crucial for understanding complex biological processes like development, immune responses, and cancer progression. researchgate.net For instance, in cancer, tumor cells exhibit significant metabolic heterogeneity, and understanding this at the single-cell level can inform more targeted therapies. creative-proteomics.com Similarly, in immunology, the metabolic state of individual immune cells dictates their function, and this compound can be used to probe these metabolic signatures. biorxiv.org

Development of Novel In Vivo Labeling Strategies in Advanced Animal Models for Systemic Metabolic Studies

The use of this compound in advanced animal models is crucial for understanding systemic metabolism. pnas.org Novel in vivo labeling strategies are being developed to overcome the limitations of traditional methods, which often require intravenous infusions and are restricted to short-term studies in controlled laboratory settings. researchgate.net

One promising approach is the use of oral administration of stable isotope tracers, which allows for monitoring metabolic turnover and flux over longer periods (hours, weeks, or even months) without restrictive experimental controls. researchgate.net This is particularly well-suited for studying "real-world" physiological processes. researchgate.net Combining these in vivo studies with techniques like arteriovenous balance across specific organs can provide detailed information on the metabolic fate of dietary methionine in different tissues. pnas.org

Elucidation of Inter-Organ Metabolic Cross-Talk and Systemic Regulation using this compound

For example, studies using stable isotopes have provided evidence for the significant role of the gut in first-pass metabolism of dietary methionine. pnas.org Furthermore, in disease states like traumatic brain injury, systemic alterations in methionine metabolism have been observed, highlighting the interconnectedness of organ systems. frontiersin.org Understanding this inter-organ cross-talk is essential for developing systemic therapeutic strategies for metabolic diseases.

New Applications in Understanding Host-Microbiome Interactions and Metabolic Symbiosis

The gut microbiome plays a profound role in host metabolism, and this compound offers a unique lens through which to study these interactions. The metabolic activities of gut microbes can significantly impact the availability and metabolism of essential amino acids like methionine.

Future research will likely focus on using this compound to trace the metabolic exchange between the host and its microbiome. This can help to elucidate how microbial metabolism of methionine influences host physiology, including immune function and epigenetic regulation. creative-proteomics.com Understanding this metabolic symbiosis is a critical step towards developing microbiome-based therapies for a variety of diseases.

Challenges and Limitations in Current this compound Research and Proposed Methodological Improvements

Despite its power, research using this compound is not without its challenges. One major limitation of current isotope tracing approaches is the reliance on targeted analysis of labeled metabolites, which can make it difficult to trace the precursor's distribution into unexpected metabolic pathways. acs.org Untargeted isotope tracing approaches are being developed to address this, but they come with their own set of challenges, including lower sensitivity and the difficulty of interpreting data for unknown metabolites. acs.orgfrontiersin.org

Another challenge is the heterogeneity of amino acid pools within the body, which can complicate the interpretation of tracer data. researchgate.net Methodological improvements are needed to better account for this heterogeneity. Furthermore, while stable isotopes like 13C are generally considered safe, the potential effects of high doses of other isotopes, such as deuterium (B1214612) (2H), on enzyme kinetics need to be carefully considered. embopress.org

Table 2: Challenges and Proposed Solutions in this compound Research

ChallengeProposed Methodological Improvement
Limited scope of targeted analysis Development of untargeted stable isotope tracing methodologies. acs.org
Lower sensitivity of untargeted analysis Advances in mass spectrometry and data analysis algorithms. frontiersin.org
Heterogeneity of amino acid pools Sophisticated modeling and multi-compartmental analysis. researchgate.net
Potential isotopic effects on enzyme kinetics Careful selection of isotopes and validation of tracer studies. embopress.org
Complexity of in vivo studies Development of less invasive and long-term labeling strategies. researchgate.net

Potential for this compound in Targeted Drug Discovery and Mechanism of Action Studies in Pre-Clinical Research

This compound holds significant promise for pharmaceutical research, particularly in the areas of targeted drug discovery and understanding the mechanisms of action of new drugs. medchemexpress.com By tracing how a drug affects methionine metabolism, researchers can gain valuable insights into its efficacy and potential side effects.

This approach can be used to identify new drug targets within the methionine metabolic network. For example, given the dependence of many cancer cells on methionine, this compound can be used to screen for compounds that specifically disrupt methionine metabolism in tumors. creative-proteomics.com Furthermore, it can be used in preclinical studies to assess how a drug candidate alters metabolic fluxes, providing a deeper understanding of its pharmacological effects. drugbank.com The development of prodrugs that mimic natural substrates for transporters like those for methionine also represents a promising strategy for targeted drug delivery. nih.gov

Q & A

Q. How is the isotopic purity of L-Methionine-<sup>13</sup>C,d5 verified in experimental settings?

Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For <sup>13</sup>C labeling, NMR detects isotopic shifts in carbon environments (e.g., methyl groups at ~15 ppm), while HRMS confirms mass increments from deuterium and <sup>13</sup>C substitutions. Cross-validation with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures minimal unlabeled contamination, critical for metabolic flux studies .

Q. What are optimal storage conditions for L-Methionine-<sup>13</sup>C,d5 to prevent degradation?

Stock solutions should be prepared in inert solvents (e.g., deuterated DMSO or water) and stored at -80°C for ≤6 months or -20°C for ≤1 month. Lyophilized powders require desiccated storage under nitrogen to avoid oxidation of the thioether group. Repeated freeze-thaw cycles must be minimized to preserve structural integrity .

Q. How can solubility challenges of L-Methionine-<sup>13</sup>C,d5 in aqueous buffers be addressed?

For low aqueous solubility, use stepwise solvent addition: dissolve in a minimal volume of DMSO, then gradually add PEG300 and Tween 80 (final DMSO ≤5%). Heating to 37°C with sonication (20–30 min) enhances dissolution. Pre-saturating buffers with nitrogen reduces oxidative dimerization .

Advanced Research Questions

Q. How should researchers design a metabolic tracing study using L-Methionine-<sup>13</sup>C,d5 to quantify methylation dynamics?

  • Cell Culture: Use isotope-free media 24 hrs pre-treatment to deplete endogenous methionine pools. Introduce L-Methionine-<sup>13</sup>C,d5 at physiologically relevant concentrations (e.g., 50–100 µM).
  • Sampling: Collect time-course samples (0–72 hrs) to track <sup>13</sup>C incorporation into S-adenosylmethionine (SAM) and downstream methylated DNA/histones.
  • Analytics: Employ LC-MS/MS with multiple reaction monitoring (MRM) for SAM and SAH quantification. Normalize data to total protein content to account for cell proliferation .

Q. What experimental controls are essential when using L-Methionine-<sup>13</sup>C,d5 to avoid misinterpretation of isotopic enrichment data?

  • Blank Controls: Use unlabeled methionine to establish baseline MS/NMR signals.
  • Stability Controls: Monitor labeled methionine degradation under experimental conditions (pH, temperature).
  • Isotopic Dilution Controls: Spike labeled methionine into biological matrices (e.g., plasma) to assess recovery rates and matrix effects .

Q. How can contradictory data arise in flux analyses using L-Methionine-<sup>13</sup>C,d5, and how should they be resolved?

Contradictions often stem from:

  • Compartmentalization: Differential labeling in cytosolic vs. mitochondrial SAM pools. Use subcellular fractionation coupled with isotopomer analysis.
  • Enzyme Kinetics: Variant activity of methionine adenosyltransferase (MAT) isoforms. Perform kinetic assays with isoform-specific inhibitors.
  • Data Normalization: Use dual internal standards (e.g., <sup>13</sup>C6-glucose for biomass correction) to mitigate batch effects .

Q. What methodologies enable integration of L-Methionine-<sup>13</sup>C,d5 tracing data with multi-omics datasets?

  • Transcriptomics: Correlate methionine uptake rates with expression of methionine transporters (e.g., LAT1) via RNA-seq.
  • Proteomics: Use stable isotope labeling by amino acids (SILAC) with heavy lysine/arginine to distinguish methylation-dependent protein turnover.
  • Metabolomics: Apply <sup>13</sup>C-flux spectral analysis (FSA) to model metabolic network dynamics, validated by Monte Carlo simulations .

Methodological Considerations Table

ChallengeSolutionKey References
Isotopic impurityNMR/HRMS cross-validation
Solubility limitationsSolvent stepwise addition + sonication
Compartmentalized labelingSubcellular fractionation
Data normalizationDual internal standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.